molecular formula C17H17ClN2O2S B5860737 methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate

methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate

Cat. No.: B5860737
M. Wt: 348.8 g/mol
InChI Key: GLSDNNXBOJAKNR-UHFFFAOYSA-N
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Description

Methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate is a complex organic compound with a molecular formula of C17H17ClN2O2S . This compound is characterized by the presence of a chlorobenzyl group, a carbonothioyl group, and a phenylacetate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate is utilized in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate involves its interaction with specific molecular targets. The carbonothioyl group is known to interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    Methyl (4-{[(2-chlorobenzyl)carbamothioyl]amino}phenyl)acetate: Similar in structure but with slight variations in the functional groups.

    2-Chlorobenzylamine derivatives: These compounds share the chlorobenzyl group but differ in other functional groups.

Uniqueness

Methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[4-[(2-chlorophenyl)methylcarbamothioylamino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-22-16(21)10-12-6-8-14(9-7-12)20-17(23)19-11-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSDNNXBOJAKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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